- Unexpected synthesis of azepino[4,3,2-cd]indoles from 4-aminoindoles, Tetrahedron Letters, 2017, 58(13), 1324-1325

Cas no 91482-63-2 (1-methyl-4-nitro-indole)

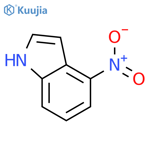

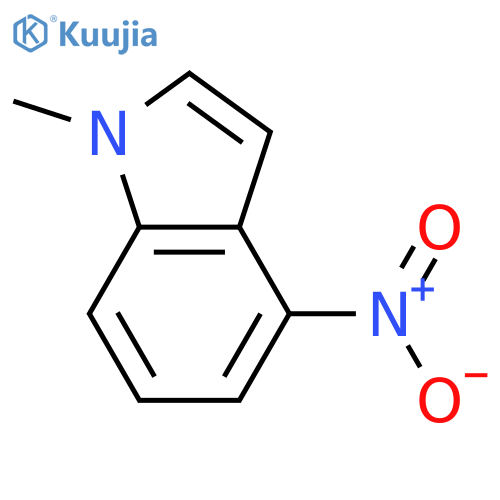

1-methyl-4-nitro-indole structure

Nom du produit:1-methyl-4-nitro-indole

Numéro CAS:91482-63-2

Le MF:C9H8N2O2

Mégawatts:176.172021865845

MDL:MFCD08236728

CID:799812

PubChem ID:13168067

1-methyl-4-nitro-indole Propriétés chimiques et physiques

Nom et identifiant

-

- 1-methyl-4-nitro-1H-Indole

- 1H-Indole,1-methyl-4-nitro-

- 1-methyl-4-nitroindole

- 1H-Indole,1-methyl-4-nitro

- 1-methyl-4-nitroindolone

- 4-nitro-N-methylindole

- 1-Methyl-4-nitro-1H-indole (ACI)

- 1-methyl-4-nitro-indole

- CS-0061754

- AKOS006284503

- AB43866

- 1-methyl-4-nitro-1H-indol

- DTXSID20524314

- SY242535

- MFCD08236728

- MGIRVUJGWSRAOV-UHFFFAOYSA-N

- AC-18590

- SCHEMBL2475315

- 91482-63-2

- AS-38397

-

- MDL: MFCD08236728

- Piscine à noyau: 1S/C9H8N2O2/c1-10-6-5-7-8(10)3-2-4-9(7)11(12)13/h2-6H,1H3

- La clé Inchi: MGIRVUJGWSRAOV-UHFFFAOYSA-N

- Sourire: [O-][N+](C1C2C=CN(C=2C=CC=1)C)=O

Propriétés calculées

- Qualité précise: 176.05900

- Masse isotopique unique: 176.058577502g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 1

- Comptage des atomes lourds: 13

- Nombre de liaisons rotatives: 1

- Complexité: 214

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Surface topologique des pôles: 50.8Ų

- Le xlogp3: 1.3

Propriétés expérimentales

- Dense: 1.298

- Point d'ébullition: 339.247°C at 760 mmHg

- Point d'éclair: 158.971°C

- Indice de réfraction: 1.631

- Le PSA: 50.75000

- Le LogP: 2.60970

1-methyl-4-nitro-indole Informations de sécurité

1-methyl-4-nitro-indole Données douanières

- Code HS:2933990090

- Données douanières:

Code douanier chinois:

2933990090Résumé:

2933990090. Autres composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%

Éléments de déclaration:

Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date

Résumé:

2933990090. Composés hétérocycliques contenant uniquement des hétéroatomes d'azote. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%

1-methyl-4-nitro-indole PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132394-1g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 97% | 1g |

¥679.00 | 2024-04-25 | |

| Chemenu | CM238124-250mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 95%+ | 250mg |

$99 | 2024-07-20 | |

| TRC | M223535-500mg |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 500mg |

$ 365.00 | 2022-06-04 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-200mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 200mg |

603.0CNY | 2021-07-17 | |

| abcr | AB447383-5 g |

1-Methyl-4-nitro-1H-indole |

91482-63-2 | 5g |

€1,253.40 | 2022-08-31 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTF512-1G |

1-methyl-4-nitro-indole |

91482-63-2 | 95% | 1g |

¥ 759.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-250mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 250mg |

1052CNY | 2021-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-1g |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 1g |

2437.0CNY | 2021-07-17 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-KS773-50mg |

1-methyl-4-nitro-indole |

91482-63-2 | 98% | 50mg |

266.0CNY | 2021-07-17 | |

| abcr | AB447383-250mg |

1-Methyl-4-nitro-1H-indole; . |

91482-63-2 | 250mg |

€95.30 | 2025-03-19 |

1-methyl-4-nitro-indole Méthode de production

Synthetic Routes 1

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; cooled

1.2 4 h, rt

1.2 4 h, rt

Référence

Synthetic Routes 2

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 2 h

Référence

- Discovery of a New Class of Anilinoquinazoline Inhibitors with High Affinity and Specificity for the Tyrosine Kinase Domain of c-Src, Journal of Medicinal Chemistry, 2004, 47(4), 871-887

Synthetic Routes 3

Conditions de réaction

1.1 Reagents: Dimethyl oxalate , Potassium tert-butoxide Solvents: Dimethylformamide

Référence

- Alkylation with oxalic esters. Scope and mechanism, Tetrahedron, 1990, 46(17), 6113-24

Synthetic Routes 4

Conditions de réaction

Référence

- Product class 13: indole and its derivatives, Science of Synthesis, 2001, 10, 361-652

Synthetic Routes 5

Conditions de réaction

Référence

- N-(1-Methyl-5-indolyl)-N'-(3-pyridyl)urea hydrochloride: the first selective 5-HT1C receptor antagonist, Journal of Medicinal Chemistry, 1993, 36(8), 1104-7

Synthetic Routes 6

Conditions de réaction

1.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

Référence

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 7

Conditions de réaction

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Référence

- A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate, Organic Process Research & Development, 2001, 5(6), 604-608

Synthetic Routes 8

Conditions de réaction

Référence

- preparation of heterocyclic compounds as 5-HT1c antagonists, China, , ,

Synthetic Routes 9

Conditions de réaction

1.1 Catalysts: p-Toluenesulfonic acid Solvents: Triethyl orthoformate ; 120 °C

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

2.1 Reagents: Potassium ethoxide Solvents: Dimethyl sulfoxide , Dimethylformamide ; 0 °C; 24 h, 40 °C

3.1 Reagents: Potassium hydroxide Solvents: Acetone ; 0 °C; 2 h, rt

Référence

- Synthesis and in Vitro and in Vivo Antitumor Activity of 2-Phenylpyrroloquinolin-4-ones, Journal of Medicinal Chemistry, 2005, 48(9), 3417-3427

Synthetic Routes 10

Conditions de réaction

1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ; 5 min, rt

1.2 4 h, rt

1.3 Reagents: Water

1.2 4 h, rt

1.3 Reagents: Water

Référence

- Methyl Trifluoroacetate as a Methylation Reagent for N-H, O-H, and S-H Functionalities under Mild Conditions, Asian Journal of Organic Chemistry, 2019, 8(8), 1325-1331

Synthetic Routes 11

Conditions de réaction

1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 30 min, 0 °C

1.2 14 h, rt

1.3 Reagents: Water ; rt

1.2 14 h, rt

1.3 Reagents: Water ; rt

Référence

- Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines, Journal of the American Chemical Society, 2021, 143(25), 9355-9360

Synthetic Routes 12

Conditions de réaction

1.1 Catalysts: Potassium ethoxide

Référence

- A new simple procedure for alkylation of nitrogen heterocycles using dialkyl oxalates and alkoxides, Tetrahedron Letters, 1984, 25(18), 1957-60

1-methyl-4-nitro-indole Raw materials

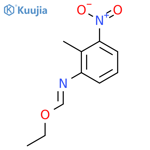

- Ethyl-N-(2-methyl-3-nitrophenyl)formimidate

- 4-nitro-1H-indole

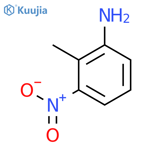

- 2-methyl-3-nitro-aniline

- Methyl trifluoroacetate

1-methyl-4-nitro-indole Preparation Products

1-methyl-4-nitro-indole Littérature connexe

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

Elijah N. McCool,Daoyang Chen,Wenxue Li,Yansheng Liu,Liangliang Sun Anal. Methods, 2019,11, 2855-2861

91482-63-2 (1-methyl-4-nitro-indole) Produits connexes

- 61166-05-0(9H-Carbazole,9-methyl-3-nitro-)

- 29906-67-0(1-Methyl-5-nitro-1H-indole)

- 99459-48-0(1-methyl-6-nitro-1H-Indole)

- 444678-35-7(2-Cyano-3-(4-fluorophenyl)-N-(1-methylethyl)-2-propenamide)

- 2377035-07-7(2-Hydroxy-5-pyrazol-1-ylbenzaldehyde)

- 890892-10-1(1-(3-chloro-4-methylphenyl)-N-(2,3-dimethylphenyl)-1H-pyrazolo3,4-dpyrimidin-4-amine)

- 2103791-40-6(methyl 2-amino-2-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetate)

- 1421588-55-7((2E)-3-(2-chlorophenyl)-N-(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylprop-2-enamide)

- 2248348-84-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-cyclopropylpyridine-4-carboxylate)

- 1602903-52-5(3-Cyclobutyl-1-methyl-4-(propan-2-yl)-1H-pyrazol-5-amine)

Fournisseurs recommandés

Suzhou Senfeida Chemical Co., Ltd

(CAS:91482-63-2)1-METHYL-4-NITRO-1H-INDOLE

Pureté:99.9%

Quantité:200kg

Prix ($):Enquête

Amadis Chemical Company Limited

(CAS:91482-63-2)1-methyl-4-nitro-indole

Pureté:99%

Quantité:5g

Prix ($):373.0